(3R,4S)-4-Ethylpyrrolidine-3-carboxylic acid hcl
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Overview
Description
(3R,4S)-4-Ethylpyrrolidine-3-carboxylic acid hydrochloride is a chiral compound with a pyrrolidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-4-Ethylpyrrolidine-3-carboxylic acid hydrochloride typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the asymmetric hydrogenation of a suitable precursor, such as a pyrrolidine derivative, using a chiral catalyst. The reaction conditions often include the use of hydrogen gas under pressure and a solvent like ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of (3R,4S)-4-Ethylpyrrolidine-3-carboxylic acid hydrochloride may involve large-scale asymmetric synthesis using chiral catalysts. The process is optimized for high yield and purity, often involving multiple steps of purification, such as recrystallization or chromatography, to ensure the desired stereochemistry and chemical purity.
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-4-Ethylpyrrolidine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives.
Scientific Research Applications
(3R,4S)-4-Ethylpyrrolidine-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of (3R,4S)-4-Ethylpyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. It can modulate biological pathways by inhibiting or activating enzymes, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple five-membered nitrogen-containing ring.
Proline: An amino acid with a pyrrolidine ring structure.
Pyrrolizine: A bicyclic compound containing a pyrrolidine ring fused to a benzene ring.
Uniqueness
(3R,4S)-4-Ethylpyrrolidine-3-carboxylic acid hydrochloride is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its chiral centers allow for selective interactions with biological targets, making it valuable in medicinal chemistry and drug development.
Properties
Molecular Formula |
C7H14ClNO2 |
---|---|
Molecular Weight |
179.64 g/mol |
IUPAC Name |
(3R,4S)-4-ethylpyrrolidine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H13NO2.ClH/c1-2-5-3-8-4-6(5)7(9)10;/h5-6,8H,2-4H2,1H3,(H,9,10);1H/t5-,6+;/m1./s1 |
InChI Key |
XAUJACGNQCZNQH-IBTYICNHSA-N |
Isomeric SMILES |
CC[C@@H]1CNC[C@@H]1C(=O)O.Cl |
Canonical SMILES |
CCC1CNCC1C(=O)O.Cl |
Origin of Product |
United States |
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